Cas no 1805611-26-0 (6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide)

6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide
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- Inchi: 1S/C6H4F2IN3O4S/c7-5(8)2-1-3(17(10,15)16)4(9)6(11-2)12(13)14/h1,5H,(H2,10,15,16)
- InChI Key: QYQYSVDOJMSGOG-UHFFFAOYSA-N
- SMILES: IC1=C([N+](=O)[O-])N=C(C(F)F)C=C1S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 395
- XLogP3: 0.9
- Topological Polar Surface Area: 127
6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021397-500mg |
6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide |
1805611-26-0 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029021397-1g |
6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide |
1805611-26-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029021397-250mg |
6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide |
1805611-26-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 |
6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide Related Literature
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1. Book reviews
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide
Introduction to 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide (CAS No. 1805611-26-0)
6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide, identified by the chemical compound identifier CAS No. 1805611-26-0, is a sophisticated heterocyclic sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its nitro, iodine, and difluoromethyl substituents on a pyridine backbone, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide incorporates several key functional groups that contribute to its potential biological activity. The presence of a difluoromethyl group at the 6-position of the pyridine ring is particularly noteworthy, as this moiety is frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity. Additionally, the iodo substituent at the 3-position introduces a reactive handle that can be exploited in cross-coupling reactions, facilitating further derivatization and structural diversification.
The nitro group at the 2-position of the pyridine ring adds another layer of reactivity, enabling transformations such as reduction to an amine or diazotization for subsequent coupling reactions. The sulfonamide functionality at the 4-position is well-documented for its role in modulating biological activity, particularly in the context of inhibiting enzymes and receptors. The combination of these substituents in 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide suggests a multifaceted pharmacophore that could interact with multiple targets within biological systems.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of such compounds with high precision. Studies indicate that the electronic properties imparted by the difluoromethyl, iodo, and nitro groups may enhance interactions with specific binding pockets in proteins, potentially leading to improved pharmacological outcomes. Furthermore, the sulfonamide moiety is known to engage in hydrogen bonding interactions, which can be critical for achieving high affinity and selectivity.
In the realm of drug discovery, sulfonamides have long been recognized for their therapeutic potential across a wide spectrum of diseases. The structural motif of 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide aligns well with this tradition, offering a scaffold that can be modified to address unmet medical needs. Current research is exploring its utility as a precursor for kinase inhibitors, given the prevalence of pyridine-based scaffolds in this class of drugs. Additionally, its reactivity makes it an attractive candidate for developing novel antimicrobial agents, where sulfonamides have historically played a significant role.
The synthesis of 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups necessitates careful planning to ensure regioselectivity and yield optimization. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have streamlined the preparation of complex heterocycles like this one. These innovations not only improve efficiency but also allow for greater scalability, which is crucial for transitioning from laboratory-scale research to industrial production.
From a medicinal chemistry perspective, the biological evaluation of 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide has begun to reveal intriguing properties. Preliminary in vitro studies suggest that it may exhibit inhibitory activity against certain enzymes implicated in cancer progression. The interplay between the electronic and steric effects of its substituents appears to modulate its interaction with biological targets, offering insights into how structural modifications can fine-tune pharmacological profiles.
The role of computational tools in guiding synthetic design cannot be overstated. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict the potential bioactivity of compounds like 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide before undertaking costly wet-lab experiments. This approach accelerates the drug discovery pipeline by prioritizing promising candidates based on their predicted interactions with biological targets.
Future directions in the study of this compound may include exploring its potential as an intermediate in multi-step syntheses targeting other therapeutic areas. The versatility of its structural framework allows for modifications that could yield derivatives with enhanced potency or selectivity for diseases such as neurodegenerative disorders or inflammatory conditions. Additionally, investigating its behavior in vivo will provide critical data on its pharmacokinetic properties and potential side effects.
The development of novel sulfonamide-based drugs continues to be an active area of research due to their broad spectrum of biological activity and well-established synthetic methodologies. Compounds like 6-(Difluoromethyl)-3-iodo-2-nitropyridine-4-sulfonamide exemplify how strategic functionalization can yield molecules with tailored properties for therapeutic intervention. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely address these challenges.
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